3-(Benzothiazol-2-ylamino)-propionic acid
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Overview
Description
6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) is a synthetic analog of tetrahydrobiopterin, a naturally occurring cofactor for several enzymes, including nitric oxide synthase and hydroxylases for phenylalanine, tyrosine, and tryptophan . This compound is used in various biochemical and physiological studies due to its role in enzyme catalysis and its structural similarity to natural cofactors .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
tuberculosis . They have also been reported to inhibit various enzymes, thereby disrupting the biochemical pathways necessary for the survival and proliferation of bacteria .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, thereby disrupting the biochemical pathways necessary for the survival and proliferation of bacteria .
Result of Action
tuberculosis , suggesting that they may have a bactericidal effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) involves the reduction of pterin derivatives. One common method includes the reduction of 6,7-dimethylpterin using sodium borohydride in the presence of hydrochloric acid to yield the hydrochloride salt . The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: It can be reduced to form tetrahydropterin derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pterin derivatives.
Reduction: Tetrahydropterin derivatives.
Substitution: Various substituted pterin compounds.
Scientific Research Applications
6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) is widely used in scientific research due to its role as a synthetic cofactor. Its applications include:
Chemistry: Used in studies of enzyme catalysis and reaction mechanisms.
Biology: Investigated for its role in enzyme function and regulation.
Medicine: Explored for potential therapeutic applications in diseases related to enzyme deficiencies.
Industry: Used in the production of biochemical reagents and as a research tool in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobiopterin (BH4): A natural cofactor with higher activity compared to 6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride).
6-Methyl-5,6,7,8-Tetrahydropterin: Another synthetic analog with similar properties but different substitution patterns.
Uniqueness
6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) is unique due to its specific substitution pattern, which provides distinct biochemical properties and makes it less active than the natural cofactor tetrahydrobiopterin. This allows for controlled studies of enzyme mechanisms and the role of cofactors in enzymatic reactions.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDIZOFBBGMQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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